4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one
Description
4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one is a heterocyclic compound featuring three distinct pharmacophores: a 1,2-dihydroisoquinolin-1-one core, a 1,2,4-oxadiazole ring, and a 2H-1,3-benzodioxole substituent. This combination confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry and materials science. The benzodioxol moiety, in particular, is electron-rich due to its oxygen atoms, which may enhance solubility and influence binding interactions in biological systems .
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15N3O4/c28-24-18-9-5-4-8-17(18)19(13-27(24)16-6-2-1-3-7-16)23-25-22(26-31-23)15-10-11-20-21(12-15)30-14-29-20/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPIJJAPAOACKJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CN(C(=O)C5=CC=CC=C54)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, which can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base . The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids . The final step involves the coupling of the benzodioxole and oxadiazole intermediates with the isoquinolinone core under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation but often involve the use of organic solvents and specific temperature and pressure conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones or other oxygenated derivatives, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials, such as polymers or coatings, with specific desired properties.
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it might inhibit the activity of certain enzymes by binding to their active sites, or it could interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Research Findings and Implications
- Spectroscopic Properties : Benzodioxol derivatives exhibit distinct UV-Vis and fluorescence signatures due to their extended π-conjugation, making them valuable as fluorescent probes .
- Thermodynamic Stability : Oxadiazole-containing compounds generally exhibit higher thermal stability than triazolones, as seen in differential scanning calorimetry (DSC) studies of related structures .
Notes
- Data Limitations : Detailed pharmacological or kinetic data for the target compound are scarce in the provided evidence. Further studies are required to elucidate its biological activity and mechanism.
- Synthetic Challenges : The incorporation of the benzodioxol group may require specialized protecting-group strategies due to its sensitivity under acidic or reductive conditions .
Biological Activity
The compound 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzodioxole moiety , an oxadiazole ring , and an isoquinolinone structure , which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
-
Anticancer Properties :
- The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, it showed significant activity against the MCF-7 (breast cancer), A549 (lung cancer), and U937 (leukemia) cell lines.
- A study indicated that derivatives of oxadiazoles often exhibit IC50 values in the micromolar range, suggesting effective anticancer activity. Specific derivatives have shown IC50 values as low as 0.12 µM against certain cancer types .
-
Mechanism of Action :
- The proposed mechanism involves the inhibition of key enzymes involved in cancer progression. For instance, compounds similar to 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-phenyl-1,2-dihydroisoquinolin-1-one have been shown to induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins .
- Molecular docking studies suggest that this compound may interact with specific receptors or enzymes, altering their activity and leading to downstream effects on cellular processes .
Case Studies
Several studies have investigated the biological activity of related compounds and derivatives:
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 0.65 | Apoptosis induction |
| Compound B | A549 | 0.12 | Enzyme inhibition |
| Compound C | U937 | 2.41 | Cell cycle arrest |
These findings illustrate the promising potential of oxadiazole derivatives in cancer therapy.
Research Findings
Research has consistently shown that compounds containing oxadiazole rings exhibit various biological activities:
- A study demonstrated that oxadiazole derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .
- Another investigation revealed that certain oxadiazole compounds possess antioxidant properties and can protect against oxidative stress-induced cellular damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
